

# 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol physical properties

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## Compound of Interest

Compound Name: 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

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An In-depth Technical Guide to the Physical Properties of **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol**

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## Introduction

**4-((4-(Benzyloxy)phenyl)sulfonyl)phenol**, also known as Bisphenol S-monobenzyl ether, is a diaryl sulfone derivative of significant interest in medicinal chemistry and materials science. Its structure combines a flexible benzyloxy ether linkage with the rigid, electron-withdrawing sulfone bridge and an acidic phenolic hydroxyl group. This unique combination of functional groups imparts specific physical properties that are critical to its behavior in both biological and chemical systems. Understanding these properties is paramount for researchers engaged in drug design, polymer chemistry, and synthetic methodology development.

This guide provides a comprehensive overview of the core physical properties of **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol**, grounded in established analytical techniques. It is designed not merely to present data, but to offer insight into the experimental basis of these values and their implications for practical application. As Senior Application Scientists, we recognize that the "why" behind a protocol is as crucial as the "how," ensuring that the data generated is both accurate and meaningful.

## Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its fundamental identifiers and computed physicochemical parameters. These values provide an initial fingerprint of the molecule's size, polarity, and potential behavior.

### Chemical Structure and Identifiers

The molecule consists of two phenyl rings linked by a sulfonyl group (SO<sub>2</sub>). One ring is substituted with a hydroxyl group (-OH), rendering it a phenol. The other is substituted with a benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>).

Caption: Chemical structure of **4-((4-(benzyloxy)phenyl)sulfonyl)phenol**.

### Data Summary Table

The following table summarizes the key physical and chemical properties of the compound.

Property	Value	Source(s)
CAS Number	63134-33-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>19</sub> H <sub>16</sub> O <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	340.39 g/mol	<a href="#">[1]</a>
IUPAC Name	4-((4-(benzyloxy)phenyl)sulfonyl)phenol	
Melting Point	166-168 °C	<a href="#">[1]</a>
Boiling Point	558.6 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.304 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	7.23 ± 0.15	<a href="#">[4]</a>
XLogP3	4.9	<a href="#">[1]</a>
Polar Surface Area	72.0 Å <sup>2</sup>	<a href="#">[1]</a>

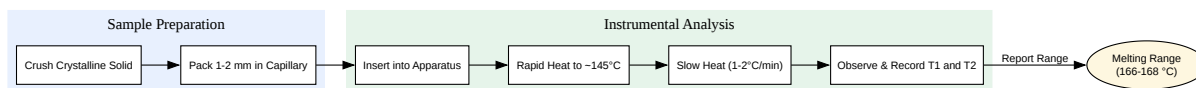
# Thermal Properties

## Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For **4-((4-(benzyloxy)phenyl)sulfonyl)phenol**, the reported melting range is a sharp 166-168 °C, suggesting a high degree of purity.<sup>[1]</sup> A broad melting range would typically indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

The choice of a slow, controlled heating rate is the most critical parameter in obtaining an accurate melting point. Rapid heating can cause a lag between the temperature of the heating block and the sample itself, leading to an erroneously wide and elevated melting range. A rate of 1-2 °C per minute near the expected melting point is standard practice to ensure thermal equilibrium.<sup>[5]</sup>

- **Sample Preparation:** A small amount of the dry, crystalline compound is finely crushed. The open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of packed material is obtained at the sealed end.<sup>[5]</sup>
- **Apparatus Setup:** The capillary tube is placed into the heating block of a calibrated melting point apparatus.
- **Initial Rapid Heating:** The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~145 °C).
- **Controlled Heating and Observation:** The heating rate is then reduced to 1-2 °C per minute.<sup>[5]</sup> The sample is observed through the magnifying lens.
- **Data Recording:** Two temperatures are recorded:  $T_1$ , the temperature at which the first drop of liquid appears, and  $T_2$ , the temperature at which the entire sample becomes a clear liquid. The melting range is reported as  $T_1$ - $T_2$ .<sup>[5]</sup>



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Caption: Workflow for Melting Point Determination.

## Solubility and Acidity

### Aqueous and Organic Solubility

Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. While extensive quantitative data for **4-((4-(benzyloxy)phenyl)sulfonyl)phenol** is not publicly available, its structure suggests low aqueous solubility due to the two large aromatic rings and a predicted XLogP3 of 4.9.[1] It is predicted to be soluble in polar organic solvents like methanol and DMSO.[4]

For drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility, determined by methods like the shake-flask protocol below, represents the true equilibrium saturation point of a compound. It is the gold standard for understanding a compound's intrinsic properties. Kinetic solubility, often measured in high-throughput screens, reflects how readily a compound dissolves and can be influenced by factors like the rate of addition from a DMSO stock solution.[3]

This protocol is the benchmark for determining equilibrium solubility.[6][7]

- **Preparation:** An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
- **Equilibration:** The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]
- **Phase Separation:** The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove

any undissolved solid.

- **Quantification:** The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.
- **Validation:** The solid material remaining in the vial should be analyzed (e.g., by DSC or XRD) to confirm that no phase change or degradation has occurred during the experiment.

## Acidity (pKa)

The phenolic hydroxyl group is the primary acidic site on the molecule. The predicted pKa is approximately 7.23.[4] This value is significantly lower (more acidic) than that of phenol itself (pKa  $\approx$  10).

The increased acidity is a direct consequence of the powerful electron-withdrawing effect of the para-sulfonyl group ( $-\text{SO}_2-$ ). This group stabilizes the corresponding phenoxide anion through resonance and inductive effects, delocalizing the negative charge and making the deprotonation of the hydroxyl group more favorable. Understanding the pKa is critical, as the ionization state of a molecule at physiological pH ( $\approx$ 7.4) dictates its solubility, membrane permeability, and potential for receptor binding. With a pKa of 7.23, a significant portion of the molecule will exist as the anionic phenoxide form at physiological pH.

## Spectroscopic Characterization

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and functional group composition.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

- **O-H Stretch (Phenol):** A strong, broad absorption band in the region of  $3200\text{--}3550\text{ cm}^{-1}$ . The broadening is a result of intermolecular hydrogen bonding.[8]
- **Aromatic C-H Stretch:** Sharp, medium-intensity peaks typically appearing just above  $3000\text{ cm}^{-1}$ . [8]

- S=O Asymmetric & Symmetric Stretch (Sulfone): Two strong, characteristic peaks are expected for the sulfone group, typically found around 1300-1350  $\text{cm}^{-1}$  (asymmetric) and 1140-1160  $\text{cm}^{-1}$  (symmetric).[9] These are often the most intense peaks in the fingerprint region.
- C-O Stretch (Phenol & Ether): Strong absorptions in the 1200-1260  $\text{cm}^{-1}$  region are characteristic of the aryl C-O bond vibrations.[8]
- Aromatic C=C Bending: Multiple sharp absorptions in the 1450-1600  $\text{cm}^{-1}$  region.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube. DMSO- $\text{d}_6$  is often preferred for phenols as it allows for the observation of the exchangeable -OH proton.
- Referencing: A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).[10]
- Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.[11]
- Phenolic -OH: A broad singlet, typically downfield ( $> \delta$  9.0 ppm). Its chemical shift can be concentration-dependent.
- Aromatic Protons (8H): A series of doublets and triplets in the aromatic region ( $\delta$  7.0-8.0 ppm). The protons on the phenol ring adjacent to the sulfone group will be the most downfield due to the strong electron-withdrawing effect.
- Benzyl Protons ( $-\text{CH}_2-$ ): A sharp singlet around  $\delta$  5.1 ppm.
- Benzyl Aromatic Protons (5H): A multiplet around  $\delta$  7.3-7.5 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Given the compound's high molecular weight and low volatility, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable than Electron Ionization (EI).<sup>[12][13]</sup>

- **Molecular Ion Peak:** The exact mass is 340.077.
  - In positive ion mode, the base peak would likely be the protonated molecule  $[M+H]^+$  at  $m/z$  341.084.
  - In negative ion mode, the deprotonated molecule  $[M-H]^-$  at  $m/z$  339.070 would be prominent due to the acidic phenol.

## Solid-State Properties

### Crystal Structure Analysis

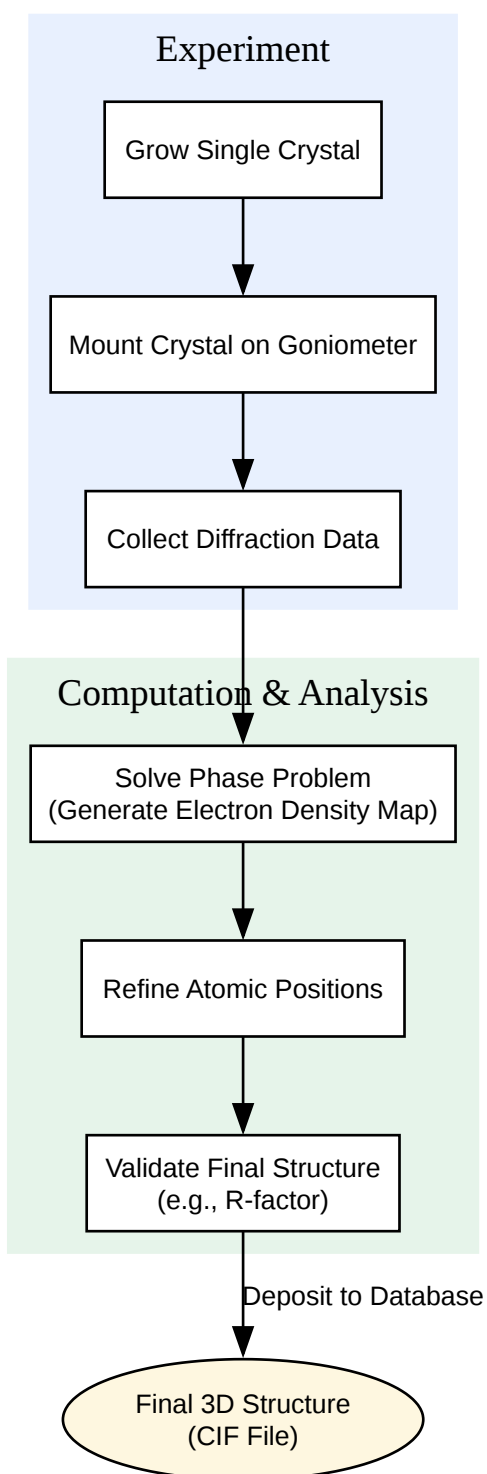
The three-dimensional arrangement of molecules in the solid state can significantly impact physical properties like solubility and melting point. Diaryl sulfones are known to exhibit polymorphism, where a single compound can crystallize into multiple different forms.

Determining the single-crystal X-ray structure is the definitive method for elucidating the 3D architecture, including bond angles, lengths, and intermolecular interactions like hydrogen bonding. For drug development, identifying the most stable polymorph is a regulatory requirement, as different crystal forms can have different dissolution rates and, consequently, different bioavailabilities.

While specific crystal structure data for this compound is not publicly available, the following workflow represents the standard, self-validating system for its determination.

- **Crystal Growth:** High-quality single crystals are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
- **Data Collection:** A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

- **Structure Solution & Refinement:** The diffraction data is used to calculate an electron density map, from which the atomic positions are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit.[\[14\]](#)
- **Validation:** The final structure is validated using established crystallographic metrics (e.g., R-factor) and deposited in a crystallographic database.



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Caption: Workflow for Single-Crystal X-ray Diffraction.

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